N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]-2-phenylacetamide
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Overview
Description
N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]-2-phenylacetamide is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring, a pyrrolidine-2,5-dione moiety, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]-2-phenylacetamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrrolidine-2,5-dione moiety: This can be achieved through the reaction of maleic anhydride with an appropriate amine under controlled conditions.
Introduction of the chloro-substituted phenyl ring: This step often involves a halogenation reaction, where a phenyl ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with phenylacetamide: The final step involves coupling the chloro-substituted phenyl ring with phenylacetamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its unique structure.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with voltage-gated sodium channels and calcium channels, particularly the Cav 1.2 (L-type) channels.
Pathways Involved: By inhibiting these channels, the compound can modulate neuronal excitability and reduce seizure activity, making it a potential anticonvulsant.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxy-phenyl)-acetamide: Similar in structure but lacks the pyrrolidine-2,5-dione moiety.
2-(2,5-dioxopyrrolidin-1-yl)propanamides: These compounds share the pyrrolidine-2,5-dione moiety but differ in the substituents on the phenyl ring.
Uniqueness
N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]-2-phenylacetamide is unique due to its combination of a chloro-substituted phenyl ring, a pyrrolidine-2,5-dione moiety, and a phenylacetamide group
Properties
IUPAC Name |
N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-14-7-6-13(21-17(23)8-9-18(21)24)11-15(14)20-16(22)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTVAPSAQBJMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N3C(=O)C=CC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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